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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Bromomethyl)-5-chloropyridine hydrobromide is a key heterocyclic building block in

medicinal chemistry and drug development. Its utility as a precursor for introducing the 5-

chloropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds necessitates a

thorough understanding of its structural and electronic properties. Spectroscopic analysis

provides the definitive confirmation of its chemical identity and purity, which is paramount for its

application in multi-step syntheses.

This technical guide provides an in-depth overview of the expected spectroscopic data for 2-
(Bromomethyl)-5-chloropyridine hydrobromide, covering Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While

experimental spectra for the hydrobromide salt are not readily available in the public domain,

this guide will leverage data from the free base, 2-(Bromomethyl)-5-chloropyridine, and closely

related analogs to provide a robust framework for its characterization. The principles and

expected spectral features discussed herein will empower researchers to confidently identify

and assess the quality of this important synthetic intermediate.
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The structure of 2-(Bromomethyl)-5-chloropyridine hydrobromide presents distinct features

that are readily interrogated by various spectroscopic techniques. The pyridine ring, with its

aromatic protons and carbons, is influenced by the electron-withdrawing chloro and

bromomethyl substituents. The benzylic-like methylene protons of the bromomethyl group are

particularly diagnostic in ¹H NMR. The hydrobromide salt form will influence the electronic

environment, particularly of the pyridine ring nitrogen and the adjacent protons, leading to

predictable shifts in the NMR spectrum compared to the free base.

Caption: Chemical structure of 2-(Bromomethyl)-5-chloropyridine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 2-(Bromomethyl)-5-chloropyridine hydrobromide, both ¹H and ¹³C NMR provide

unambiguous evidence for its constitution.

¹H NMR Spectroscopy
Experimental Considerations: A deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-

d₆) or deuterium oxide (D₂O) is suitable for dissolving the hydrobromide salt. The choice of

solvent can influence the chemical shifts, particularly of the N-H proton if observable.

Expected ¹H NMR Data (Based on Analogs and Chemical Principles):
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Proton
Assignment

Expected
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

Pyridine-H6 8.5 - 8.7 d ~2.5

Deshielded due

to proximity to

the

electronegative

nitrogen and the

chloro

substituent.

Pyridine-H4 7.9 - 8.1 dd ~8.5, 2.5

Influenced by

both neighboring

protons (H3 and

H5).

Pyridine-H3 7.5 - 7.7 d ~8.5
Coupled to the

H4 proton.

CH₂Br 4.7 - 4.9 s -

Singlet due to

the absence of

adjacent protons.

The chemical

shift is indicative

of a methylene

group attached

to an aromatic

ring and a

bromine atom.

N-H (HBr) 12 - 15 br s - Broad singlet,

often

exchangeable

with D₂O. The

significant

downfield shift is

due to the acidic

nature of the

proton
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associated with

the pyridinium

nitrogen.

¹³C NMR Spectroscopy
Experimental Considerations: Standard ¹³C NMR acquisition parameters are generally

sufficient. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series

of singlets representing each unique carbon environment.

Expected ¹³C NMR Data (Based on Analogs and Chemical Principles):

Carbon Assignment
Expected Chemical Shift
(ppm)

Rationale

Pyridine-C2 150 - 153

Attached to the bromomethyl

group and adjacent to the

nitrogen.

Pyridine-C6 148 - 150
Adjacent to the nitrogen and

influenced by the chloro group.

Pyridine-C4 140 - 142
Deshielded by the adjacent

chloro-substituted carbon.

Pyridine-C5 130 - 132
Carbon bearing the chloro

substituent.

Pyridine-C3 125 - 127
Shielded relative to other ring

carbons.

CH₂Br 30 - 33
Typical range for a carbon

attached to a bromine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.
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Experimental Protocol: The IR spectrum can be obtained using a solid sample, typically

employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium

bromide (KBr) pellet.

Expected IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3100 - 3000 Medium C-H stretch (aromatic)

Characteristic of C-H

bonds on the pyridine

ring.

2900 - 2500 Broad, Medium
N-H stretch

(pyridinium)

The broadness is due

to hydrogen bonding

in the solid state.

1600 - 1580 Strong C=C/C=N stretch
Aromatic ring

vibrations.

1480 - 1450 Medium C=C stretch
Aromatic ring

vibrations.

1100 - 1000 Strong C-Cl stretch

Stretching vibration of

the carbon-chlorine

bond.

700 - 600 Strong C-Br stretch

Stretching vibration of

the carbon-bromine

bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Experimental Considerations: Electrospray ionization (ESI) is a suitable technique for this salt,

as it is a soft ionization method that can detect the intact cation.

Expected Mass Spectrum:
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The mass spectrum would be expected to show the molecular ion for the free base, 2-

(Bromomethyl)-5-chloropyridine, as the hydrobromide salt would dissociate in the ESI source.

The isotopic pattern will be highly characteristic due to the presence of chlorine and bromine.

[M]+ (for C₆H₅BrClN): The molecular ion peak would appear as a cluster due to the isotopes

of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio).

m/z ≈ 205 (for ⁷⁹Br and ³⁵Cl)

m/z ≈ 207 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl)

m/z ≈ 209 (for ⁸¹Br and ³⁷Cl)

Major Fragmentation Pathway: A prominent fragmentation would be the loss of the bromine

radical to form a stable pyridinium methyl cation.

[M-Br]+ at m/z ≈ 126 and 128.

[C₆H₅BrClN]⁺˙
m/z ≈ 205, 207, 209

[C₆H₅ClN]⁺
m/z ≈ 126, 128

- •Br
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Bromomethyl)-5-
chloropyridine Hydrobromide: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3280534#spectroscopic-data-for-2-
bromomethyl-5-chloropyridine-hydrobromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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